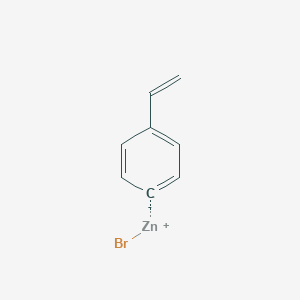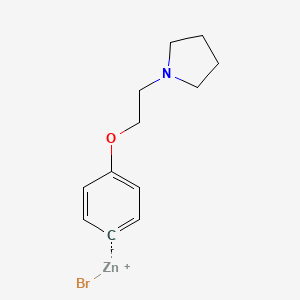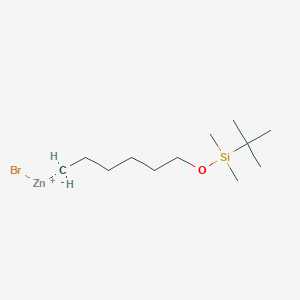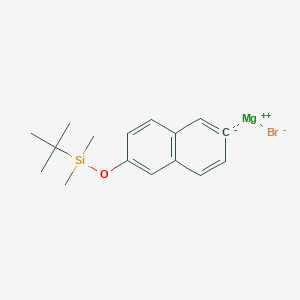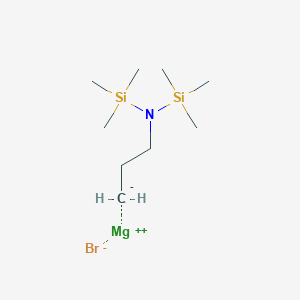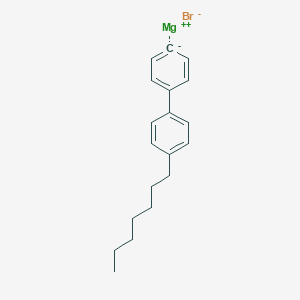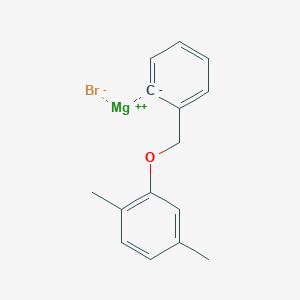
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is a chemical compound with the formula C15H15BrMgO. It has a molecular weight of 315.4919 . This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF) .
Chemical Reactions Analysis
As a Grignard reagent, 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is expected to participate in Grignard reactions . These reactions typically involve the nucleophilic addition of the Grignard reagent to a carbonyl group, resulting in the formation of a new carbon-carbon bond.Safety and Hazards
Grignard reagents, including 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide, are generally considered hazardous. They are highly flammable and may cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to handle these chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Wirkmechanismus
Mode of Action
The mode of action of DMPM-PhMgBr involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This interaction results in the formation of a new carbon-carbon bond. The resulting changes include the conversion of the carbonyl group to an alcohol .
Action Environment
The action, efficacy, and stability of DMPM-PhMgBr are significantly influenced by environmental factors . It is typically used in anhydrous conditions and under inert atmosphere to prevent reaction with water or oxygen . The solvent used, such as tetrahydrofuran (THF), also plays a crucial role in solvating the magnesium center and facilitating the reaction .
Eigenschaften
IUPAC Name |
magnesium;1,4-dimethyl-2-(phenylmethoxy)benzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHVKQSIQGKLI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



